molecular formula C19H15ClN4O2 B2552951 3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251695-07-4

3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2552951
CAS No.: 1251695-07-4
M. Wt: 366.81
InChI Key: OBXXACYITBZRAY-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a bis-oxadiazole derivative featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methylene-linked 1,3,4-oxadiazole ring. The latter is further substituted with a 3,4-dimethylphenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-3-4-14(9-12(11)2)19-23-22-17(25-19)10-16-21-18(24-26-16)13-5-7-15(20)8-6-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXXACYITBZRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole class of compounds known for their diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of the compound involves a multi-step process typically starting from readily available precursors. The general reaction pathway includes the formation of the oxadiazole ring through cyclization reactions involving appropriate hydrazones and carboxylic acids. The final product can be purified through recrystallization techniques from suitable solvents.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its pharmacological potential. The following sections summarize key findings related to its activities.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of bacteria and fungi effectively. The compound has been tested against various microbial strains, showing promising results in inhibiting their growth.

Microbial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans1010

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Study:
In a study published in a peer-reviewed journal, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values reported at 25 µM for MCF-7 and 30 µM for A549 cells.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of oxadiazole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

Research Findings:
In vivo studies using murine models subjected to ischemic conditions showed that treatment with the compound significantly improved survival rates and reduced neurological deficits compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications on the phenyl rings and the oxadiazole core can enhance potency and selectivity for specific biological targets.

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity
Substitution on phenylEnhanced receptor binding affinity

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary toxicity studies indicate that while the compound exhibits significant biological activity, it also presents some cytotoxicity at higher concentrations. Further detailed toxicological evaluations are necessary to establish safe dosage levels.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anti-cancer properties. For instance:

  • Cytotoxicity Studies : The synthesized derivatives of 1,3,4-oxadiazoles have been evaluated against various cancer cell lines. In vitro assays showed that certain derivatives caused substantial apoptosis in glioblastoma cells (LN229), indicating their potential as therapeutic agents against cancer .
CompoundCancer Cell LineIC50 Value (µM)
5bLN229X
5dLN229Y
5mLN229Z

The specific IC50 values would need to be filled based on experimental data from relevant studies.

Anti-Diabetic Properties

In vivo studies using genetically modified Drosophila melanogaster models have shown that certain oxadiazole derivatives significantly lower glucose levels. Compounds such as 5d and 5f demonstrated promising anti-diabetic activity by improving glucose metabolism .

CompoundModel OrganismEffect on Glucose Levels
5dDrosophila melanogasterSignificant reduction
5fDrosophila melanogasterSignificant reduction

Antimicrobial Activity

The antibacterial efficacy of oxadiazole derivatives has been extensively studied. These compounds have shown moderate to strong activity against Gram-negative bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

CompoundBacterial StrainZone of Inhibition (mm)
AE. coliX
BS. aureusY

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 4-chlorophenyl group is a common motif in antimicrobial agents (e.g., compound 7o in ), while the 3,4-dimethylphenyl group in the target compound may enhance lipophilicity and metabolic stability.
  • Bis-oxadiazole vs. Fused Systems : The methylene-linked bis-oxadiazole in the target compound contrasts with fused triazole-oxadiazole systems (e.g., ), which exhibit lower cytotoxicity.

Antibacterial Activity

  • Compound 7o (5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide) showed superior activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus compared to ciprofloxacin .

Enzyme Inhibition

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole inhibited MAO enzymes, highlighting the role of halogenated aryl groups in enzyme binding .
  • Target Compound : The absence of indole or dichlorophenyl groups may limit MAO inhibition but could favor other targets (e.g., α-chymotrypsin, as seen in ).

Cytotoxicity

  • Fused triazole-oxadiazole derivatives exhibited low cytotoxicity in vitro, suggesting that structural rigidity reduces toxicity .

Structure-Activity Relationships (SAR)

Halogenated Aryl Groups : Chlorophenyl or dichlorophenyl substituents enhance antimicrobial and enzyme inhibitory activities .

Methylene Linkers : Flexibility introduced by methylene bridges (as in the target compound) may improve binding to larger enzymatic pockets but reduce metabolic stability.

Fused vs. Bis-heterocycles : Fused systems (e.g., triazole-oxadiazole) exhibit lower cytotoxicity, while bis-oxadiazoles may offer broader bioactivity .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 3-(4-chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole?

Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1: Formation of 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole via cyclization of acylhydrazides with appropriate carbonyl derivatives .
  • Step 2: Chloromethylation of the oxadiazole core using reagents like chloromethyl ethyl ether or POCl₃ .
  • Step 3: Nucleophilic substitution to attach the 4-chlorophenyl-containing oxadiazole moiety. Yields often range from 70–87%, depending on solvent polarity and catalyst use (e.g., DMF with K₂CO₃) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ peaks matching calculated masses within 1 ppm error) .
  • NMR Spectroscopy: Focus on distinguishing oxadiazole protons (δ 7.3–8.1 ppm for aromatic H) and methylene bridges (δ 4.5–5.0 ppm) .
  • IR Spectroscopy: Validate C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data across studies involving 1,3,4-oxadiazole derivatives?

Answer: Discrepancies often arise from:

  • Structural isomerism: Subtle differences in substituent positioning (e.g., 3,4-dimethyl vs. 2,4-dimethylphenyl) alter steric and electronic profiles .
  • Assay conditions: Variability in cell lines (e.g., T47D vs. MX-1 tumor models) or MAO isoform specificity (MAO-A vs. MAO-B inhibition) .
  • Methodological approach: Standardize protocols (e.g., IC₅₀ determination via fluorometric vs. colorimetric assays) and validate via orthogonal techniques (e.g., SPR binding studies) .

Q. Q4. What structure-activity relationship (SAR) trends are observed for 1,3,4-oxadiazole derivatives in anticancer research?

Answer: Key SAR insights include:

  • Substituent effects: Electron-withdrawing groups (e.g., Cl at 4-chlorophenyl) enhance apoptosis induction by stabilizing ligand-target interactions (e.g., TIP47 binding) .
  • Heterocyclic hybridization: Fusion with thiadiazole or pyridine rings improves pharmacokinetic properties (e.g., logP reduction from 3.5 to 2.8) .
  • Methylene spacer optimization: Longer spacers (>2 carbons) reduce cytotoxicity due to conformational flexibility losses .

Q. Q5. How can computational modeling enhance the design of oxadiazole-based inhibitors targeting specific enzymes?

Answer:

  • Docking studies: Use crystal structures (e.g., PDB ID 3POZ) to map hydrophobic pockets accommodating 3,4-dimethylphenyl groups .
  • MD simulations: Evaluate stability of hydrogen bonds between oxadiazole N-atoms and catalytic residues (e.g., MAO-B Tyr435) .
  • QSAR models: Corrogate substituent electronegativity with IC₅₀ values using Hammett constants (σ ≈ 0.23 for 4-Cl substitution) .

Critical Analysis of Contradictions

  • Crystallographic vs. Solution-State Data: Crystal structures (e.g., monoclinic C2/c symmetry ) may not reflect solution-phase conformations due to packing effects. Validate via variable-temperature NMR .
  • Divergent MAO Inhibition: MAO-A/MAO-B selectivity ratios vary by substituent polarity. For example, 3,4-dichlorophenyl derivatives show MAO-B selectivity (IC₅₀ = 18 nM) vs. 4-methoxyphenyl analogs (MAO-A IC₅₀ = 32 nM) .

Methodological Recommendations

  • Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 6 hrs for cyclization) .
  • Biological Assays: Include positive controls (e.g., Roscovitine for apoptosis studies) and validate via flow cytometry for cell cycle arrest .

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